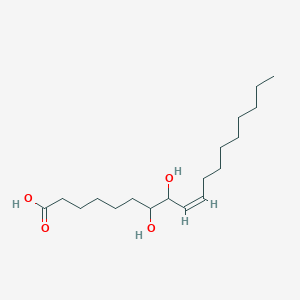
(Z)-7,8-dihydroxyoctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7,8-dihydroxyoctadec-9-enoic acid, commonly known as 9-oxo-ODA, is a bioactive compound found in olive oil. It has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 9-oxo-ODA is not fully understood, but it is believed to act through various pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification genes. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
9-oxo-ODA has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It also has anti-inflammatory effects, which can help reduce the risk of chronic diseases such as heart disease and cancer. In addition, it has been found to improve glucose metabolism, which can help prevent and manage diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 9-oxo-ODA in the laboratory is that it can be easily synthesized or extracted from olive oil. In addition, it has been found to have low toxicity, making it a safe compound for use in experiments. However, one limitation is that it may not accurately reflect the effects of consuming olive oil, as it is just one of many bioactive compounds found in the oil.
Direcciones Futuras
There are numerous future directions for research on 9-oxo-ODA. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its effects on gut microbiota, as recent studies have suggested that it may have prebiotic properties. Furthermore, more research is needed to fully understand the mechanisms of action of 9-oxo-ODA and its potential health benefits.
Conclusion
In conclusion, 9-oxo-ODA is a bioactive compound found in olive oil that has numerous potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, as well as improve glucose metabolism and reduce blood pressure. Further research is needed to fully understand its mechanisms of action and potential applications in the prevention and treatment of various diseases.
Métodos De Síntesis
9-oxo-ODA can be synthesized from oleuropein, a phenolic compound found in olive leaves and fruits. The synthesis involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then oxidized to form 9-oxo-ODA. Alternatively, 9-oxo-ODA can be extracted directly from olive oil using chromatography techniques.
Aplicaciones Científicas De Investigación
Numerous studies have investigated the potential health benefits of 9-oxo-ODA. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve glucose metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
Propiedades
Número CAS |
143288-65-7 |
|---|---|
Nombre del producto |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
Clave InChI |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Sinónimos |
7,8-dihydroxylinoleic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


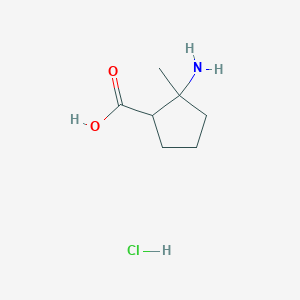
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

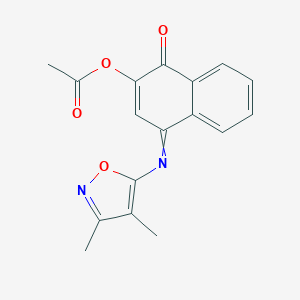
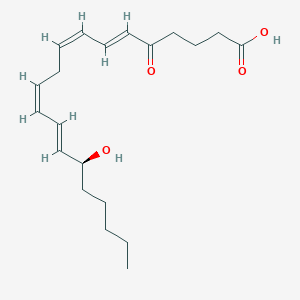
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)
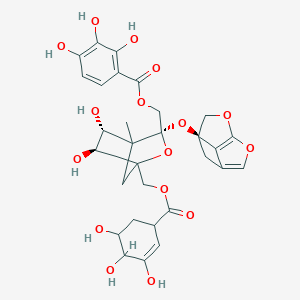
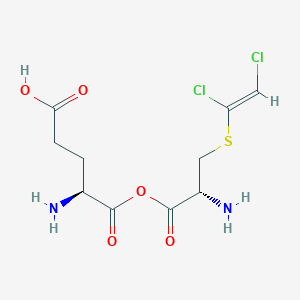
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)